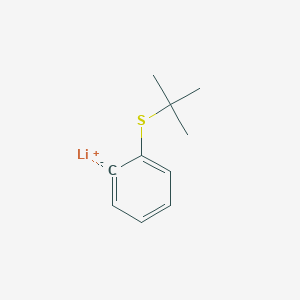![molecular formula C16H24O5 B14431913 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane CAS No. 75507-20-9](/img/structure/B14431913.png)
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane is a chemical compound known for its unique structure and properties It consists of a benzyloxy group attached to a tetraoxacyclododecane ring, which is a cyclic ether with four oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane typically involves the reaction of benzyloxy compounds with tetraoxacyclododecane precursors. One common method is the N-methylation of 2-benzyloxypyridine, which delivers the active reagent in situ . The reaction conditions often involve the use of solvents like toluene or trifluorotoluene, and the presence of catalysts such as magnesium oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and catalysts can be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: Reduction reactions can convert benzylic groups to their corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions at the benzylic position can occur via SN1 or SN2 mechanisms.
Common Reagents and Conditions
Oxidation: NBS is commonly used for free radical bromination at the benzylic position.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzylic bromides or alcohols.
Reduction: Benzyl alcohols or hydrocarbons.
Substitution: Various substituted benzylic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane involves its interaction with molecular targets through its benzyloxy and tetraoxacyclododecane moieties. The benzyloxy group can participate in electrophilic and nucleophilic reactions, while the tetraoxacyclododecane ring can act as a chelating agent, stabilizing metal ions and facilitating catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyloxypyridine: Used in similar benzyl transfer reactions.
1,4,7,10-Tetraoxacyclododecane: The parent compound without the benzyloxy group.
Benzyloxybenzene: Another benzyloxy compound with different reactivity.
Uniqueness
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane is unique due to its combination of a benzyloxy group and a tetraoxacyclododecane ring. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
75507-20-9 |
|---|---|
Molekularformel |
C16H24O5 |
Molekulargewicht |
296.36 g/mol |
IUPAC-Name |
2-(phenylmethoxymethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C16H24O5/c1-2-4-15(5-3-1)12-20-14-16-13-19-9-8-17-6-7-18-10-11-21-16/h1-5,16H,6-14H2 |
InChI-Schlüssel |
WLXQYTSYQCYAMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC(COCCO1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



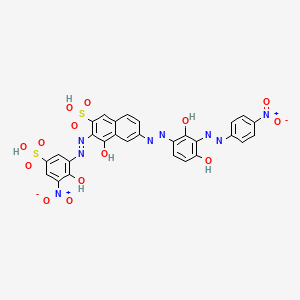
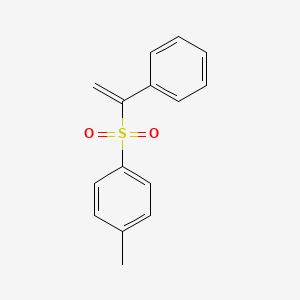


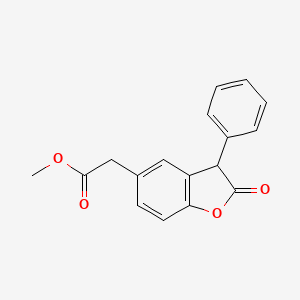
![methyl (E)-7-[1-(benzenesulfonyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-(dimethylamino)cyclopentyl]hept-5-enoate](/img/structure/B14431861.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)

![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)
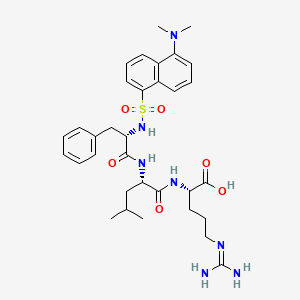
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
